molecular formula C19H24N4O2S B2725321 8-(isobutylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 371780-42-6

8-(isobutylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2725321
CAS No.: 371780-42-6
M. Wt: 372.49
InChI Key: BYGZVAKJOVDPPE-UHFFFAOYSA-N
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Description

8-(isobutylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a purine base structure This compound is notable for its unique combination of functional groups, including an isobutylthio group, a methyl group, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(isobutylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common approach is to begin with a purine derivative, which undergoes alkylation and thiolation reactions to introduce the isobutylthio and methyl groups. The phenylpropyl group is then added through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(isobutylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The isobutylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the purine ring or the attached functional groups.

    Substitution: The phenylpropyl group can be substituted with other aromatic or aliphatic groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isobutylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenylpropyl moiety, leading to a diverse array of derivatives with potentially unique properties.

Scientific Research Applications

8-(isobutylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules, this compound is valuable in organic synthesis and medicinal chemistry.

    Biology: Its structural similarity to nucleotides makes it a potential candidate for studying enzyme interactions and nucleic acid analogs.

    Medicine: The compound’s unique functional groups may confer biological activity, making it a potential lead compound for drug discovery and development.

    Industry: Its chemical properties can be exploited in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 8-(isobutylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s purine base structure allows it to mimic natural nucleotides, potentially inhibiting or modulating the activity of enzymes involved in nucleic acid metabolism. The isobutylthio and phenylpropyl groups may enhance its binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-(butylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
  • 8-(isopropylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
  • 8-(isobutylthio)-3-ethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Uniqueness

The uniqueness of 8-(isobutylthio)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-8-(2-methylpropylsulfanyl)-7-(3-phenylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-13(2)12-26-19-20-16-15(17(24)21-18(25)22(16)3)23(19)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,13H,7,10-12H2,1-3H3,(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYGZVAKJOVDPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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